molecular formula C19H18ClNO2 B14499443 7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline CAS No. 63587-33-7

7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline

Cat. No.: B14499443
CAS No.: 63587-33-7
M. Wt: 327.8 g/mol
InChI Key: IUNFIAUCRSUBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline is a quinoline derivative known for its significant pharmacological and chemical properties. Quinoline derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedel-Crafts acylation of a substituted benzene ring followed by cyclization and chlorination steps . The reaction conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline has been widely studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline involves its interaction with various molecular targets. It can inhibit specific enzymes and receptors, leading to its biological effects. The compound may also interfere with DNA replication and protein synthesis pathways .

Properties

CAS No.

63587-33-7

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8 g/mol

IUPAC Name

7-chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline

InChI

InChI=1S/C19H18ClNO2/c1-4-12-9-17(13-5-7-14(22-2)8-6-13)21-18-11-16(20)19(23-3)10-15(12)18/h5-11H,4H2,1-3H3

InChI Key

IUNFIAUCRSUBDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC2=CC(=C(C=C12)OC)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.